2,3-Dioxabicyclo[2.2.1]heptan-7-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65651-45-8 |
|---|---|
Molecular Formula |
C5H6O3 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2,3-dioxabicyclo[2.2.1]heptan-7-one |
InChI |
InChI=1S/C5H6O3/c6-5-3-1-2-4(5)8-7-3/h3-4H,1-2H2 |
InChI Key |
MOLWNNPSGBPADY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)C1OO2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Reactivity of 2,3 Dioxabicyclo 2.2.1 Heptan 7 One Systems
Electron Transfer and Reductive Pathways of Bicyclic Endoperoxides
The reduction of bicyclic endoperoxides, such as the diphenyl-substituted analogue 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is initiated by the transfer of an electron to the peroxide bond. nih.govnih.gov This process triggers a cascade of reactions, leading to various products depending on the specific structure of the endoperoxide and the reaction conditions. nih.govnih.gov
Concerted Dissociative Electron Transfer (DET) Mechanisms
The initial step in the reduction of bicyclic endoperoxides is a concerted dissociative electron transfer (DET). nih.govnih.govresearchgate.net In this process, the addition of an electron and the cleavage of the O-O bond occur simultaneously. nih.govresearchgate.net This concerted mechanism leads to the formation of a distonic radical-anion intermediate, where the radical and anionic centers are separated within the same molecule. nih.govresearchgate.net Studies on diphenyl-substituted bicyclic endoperoxides have shown that this DET reduction of the O-O bond is a key step in their reaction pathways. nih.govmdpi.com The reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene, for instance, proceeds through a concerted DET mechanism. nih.gov
Radical-Anion Chain Processes and β-Scission Fragmentation of Distonic Radical Anions
Following the initial DET, the resulting distonic radical-anion can undergo further reactions. nih.govnih.gov One significant pathway is a β-scission fragmentation. nih.govnih.gov This process involves the cleavage of a carbon-carbon bond beta to the oxygen-centered radical, leading to the formation of new radical and anionic species. nih.gov In the case of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, the distonic radical anion can fragment to yield the radical anion of 1,4-diphenyl-1,4-butanedione and ethylene (B1197577). nih.gov
This fragmentation can initiate a radical-anion chain mechanism. nih.govnih.gov The newly formed radical anion can then transfer an electron to another molecule of the parent endoperoxide, propagating the chain reaction. researchgate.net The efficiency of this chain mechanism and the ratio of products can be influenced by factors such as the electrode potential and the presence of weak acids. nih.gov For 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, a catalytic radical-anion chain mechanism has been observed at potentials more negative than -2.1 V, yielding a mixture of products. nih.govrsc.org This contrasts with electrolysis at -1.6 V, which primarily results in the two-electron reduction product, 1,3-diphenyl-cyclopentane-cis-1,3-diol, in 97% yield. nih.govrsc.org
Electrochemical Reduction Studies and Kinetic Parameters
Electrochemical techniques have been instrumental in elucidating the reductive pathways of bicyclic endoperoxides. nih.govnih.gov These studies provide valuable data on the kinetics and thermodynamics of the electron transfer processes. researchgate.netmdpi.com For example, the standard reduction potential and the O-O bond dissociation energy for some diphenyl-substituted bicyclic endoperoxides have been determined to be approximately -0.55 V and 20 kcal/mol, respectively. nih.gov
The rate constant for the heterogeneous electron transfer to the distonic radical-anion of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane has been estimated to be on the order of 2 x 10⁷ s⁻¹. nih.govrsc.org The electrochemical reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene occurs at a peak potential of -1.4 V (at a scan rate of 0.2 V s⁻¹). researchgate.netnih.gov Bulk electrolysis at this potential yields 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol as the major product (90% yield). nih.gov
Table 1: Electrochemical and Kinetic Data for Bicyclic Endoperoxides
| Compound | Parameter | Value | Reference |
| Diphenyl-substituted bicyclic endoperoxides | Standard Reduction Potential (E°) | ~ -0.55 V | nih.gov |
| Diphenyl-substituted bicyclic endoperoxides | O-O Bond Dissociation Energy | ~ 20 kcal/mol | nih.gov |
| 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane | Heterogeneous ET Rate Constant to Distonic Radical-Anion | ~ 2 x 10⁷ s⁻¹ | nih.govrsc.org |
| 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene | Peak Reduction Potential (at 0.2 V s⁻¹) | -1.4 V | researchgate.netnih.gov |
| Prostaglandin (B15479496) Endoperoxide Synthase | Second-order rate constant (Compound I to II with arachidonic acid) | 1.2 x 10⁵ M⁻¹ s⁻¹ | nih.gov |
| Prostaglandin Endoperoxide Synthase | Second-order rate constant (Compound I to II with eicosadienoic acids) | 3.0 x 10⁵ M⁻¹ s⁻¹ | nih.gov |
| Prostaglandin Endoperoxide Synthase | Second-order rate constant (Native to Compound I with arachidonic acid hydroperoxide) | 8 x 10⁷ M⁻¹ s⁻¹ | nih.gov |
| Prostaglandin Endoperoxide Synthase | Second-order rate constant (Native to Compound I with eicosadienoic acid hydroperoxide) | 4 x 10⁷ M⁻¹ s⁻¹ | nih.gov |
Oxidative Transformations and Peroxide Reactions
Bicyclic endoperoxides are also susceptible to oxidative transformations, particularly through reactions involving ozone and singlet oxygen. These reactions lead to the formation of various oxygenated products and provide insights into the reactivity of the peroxide bridge.
Ozonolysis of Bicyclic Endoperoxides and Ozonide Formation Pathways
The ozonolysis of bicyclic systems can lead to the formation of ozonides, which are 1,2,4-trioxolanes. unl.edu The reaction proceeds through the initial addition of ozone to a double bond to form a primary ozonide (a 1,2,3-trioxolane), which then rearranges to the more stable final ozonide. unl.edu In the context of bicyclic endoperoxides, ozonolysis can be a method to introduce further oxygenated functionalities. For instance, the ozonolysis of silyl-substituted alkenes derived from alkynes can furnish α-silylperoxy carbonyl compounds, which can then be converted to α-hydroxy carbonyl compounds. thieme-connect.de The study of the ozonolysis of sabinene, a bicyclic monoterpene, shows the formation of various products, including sabinaketone and formaldehyde, through the decomposition of primary ozonides. researchgate.net
Table 2: Products of Sabinene Ozonolysis
| Reactant | Product | Formation Yield | Reference |
| Sabinene | Sabinaketone | - | researchgate.net |
| Sabinene | Formaldehyde | - | researchgate.net |
| Sabinene | Formic Acid | - | researchgate.net |
| Irradiated CH₃ONO-NO-air-monoterpene mixtures (including sabinene) | 4-acetyl-1-methylcyclohexene | 17.4 ± 2.8% | researchgate.net |
| Irradiated CH₃ONO-NO-air-monoterpene mixtures (including sabinene) | Ketone and keto-aldehyde products | Tentatively identified | researchgate.net |
Singlet Oxygen Quenching and Intermediates in Bicyclic Peroxide Systems
Bicyclic endoperoxides can be formed through the reaction of dienes with singlet oxygen (¹O₂). researchgate.net Conversely, some endoperoxides can thermally or photochemically release singlet oxygen. researchgate.net The quenching of singlet oxygen can occur through physical or chemical mechanisms. bmrat.org Physical quenching involves the deactivation of singlet oxygen to its ground triplet state without the formation of a chemical product, often facilitated by molecules like β-carotene. bmrat.orgnih.gov Chemical quenching involves a reaction between the quencher and singlet oxygen, leading to oxidation products. bmrat.orgnih.gov
In biological systems, the reaction of hydrogen peroxide with hypochlorite (B82951) is a significant source of singlet oxygen. acs.org The interaction of singlet oxygen with electron-rich molecules can lead to the formation of a charge-transfer complex. bmrat.org In the context of bicyclic peroxides, the formation of these endoperoxides from the reaction with singlet oxygen is a key synthetic route and a fundamental aspect of their chemistry. researchgate.net For example, the autoxidation of cholesteryl arachidonate (B1239269) leads to the formation of prostaglandin bicyclic endoperoxides. nih.gov
Thermal and Acid-Catalyzed Rearrangements and Decomposition
The strained bicyclic framework of 2,3-dioxabicyclo[2.2.1]heptan-7-one, which is the core structure of prostaglandin endoperoxides, makes it susceptible to various rearrangement and decomposition pathways under both thermal and acidic conditions. mdpi.comnih.gov
Solvent-Induced Fragmentation and Intramolecular 1,2-Hydride Shifts
The decomposition of the 2,3-dioxabicyclo[2.2.1]heptane system is significantly influenced by the surrounding solvent and can involve intramolecular rearrangements. Nonenzymatic conversion of prostaglandin H2 (PGH2), which contains this bicyclic peroxide core, can be induced by the solvent, leading to the formation of various prostaglandin isomers. mdpi.com
Base-catalyzed fragmentation is a key reaction pathway for 2,3-dioxabicyclo[2.2.1]heptane derivatives. acs.org This transformation involves the initial deprotonation of a hydrogen atom alpha to the peroxide bridge, followed by the cleavage of the weak O-O bond in an elimination-style mechanism. adelaide.edu.au This process ultimately generates a ketone and a hydroxyl group. adelaide.edu.au For instance, the base-catalyzed rearrangement of bicyclic endoperoxides that possess hydrogen atoms at the bridgehead positions (alpha to the peroxide) leads to the formation of γ-hydroxyenones. adelaide.edu.au The mechanism for this Kornblum-DeLaMare rearrangement is a well-established pathway for the decomposition of dialkyl peroxides initiated by a base. adelaide.edu.au
Hydrolytic Reactivity and Stability Profiles of Dioxabicyclo[2.2.1]heptane Acetals
While not peroxides themselves, the hydrolytic stability of related bicyclic acetals such as 2,6-dioxabicyclo[2.2.1]heptane and 2,7-dioxabicyclo[2.2.1]heptane provides insight into the reactivity of this strained ring system. These acetals are exceptionally reactive towards acid-catalyzed hydrolysis. researchgate.net
Studies have shown that 2,6-dioxabicyclo[2.2.1]heptane is nearly one million times more reactive towards hydrolysis than a simple acyclic acetal (B89532) like dimethyl acetal. researchgate.net The 2,7-isomer is only slightly less reactive. researchgate.net This high reactivity is attributed to the significant ring strain in the bicyclic system, which is relieved upon cleavage of the acetal linkage. The hydrolysis of these acetals exhibits general acid catalysis. researchgate.net The extreme lability of these structures towards acid highlights their potential as highly sensitive protecting groups in organic synthesis. thieme-connect.de
Below is a table comparing the relative rates of hydrolysis for various cyclic acetals, illustrating the enhanced reactivity of the strained bicyclic systems.
| Acetal | Relative Rate of Hydrolysis |
| 1,3-Dioxane | 1 |
| 1,3-Dioxolane | 30.6 |
| 2,6-Dioxabicyclo[2.2.1]heptane | ~1,000,000 |
| 2,7-Dioxabicyclo[2.2.1]heptane | Slightly less than 2,6-isomer |
| Data sourced from studies on cyclic acetal hydrolysis. researchgate.netthieme-connect.de |
Peroxide Bond Stability and Selective Cleavage Methodologies
The peroxide bond is the most reactive site in the this compound molecule. However, certain chemical transformations can be performed on other parts of the molecule while keeping the peroxide linkage intact.
Chemoselective Transformations Maintaining the Peroxide Linkage
The chemistry of bicyclic endoperoxides has often focused on the cleavage of the weak O-O bond, but significant research has also been directed toward transformations that preserve this moiety. adelaide.edu.aucore.ac.uk This allows for the synthesis of complex, stereospecifically oxygenated compounds. adelaide.edu.au
One key strategy involves reactions at other functional groups within the molecule. For unsaturated bicyclic endoperoxides, such as 2,3-dioxabicyclo[2.2.2]oct-5-ene derivatives, reactions like dihydroxylation of the double bond can be achieved with reagents like osmium tetroxide, yielding diols while leaving the peroxide bridge untouched. core.ac.uk
Another example of chemoselectivity is the selective reduction of other oxygen-containing functional groups. For instance, in the synthesis of the keto endoperoxide 2,3-dioxabicyclo[2.2.2]oct-7-en-5-one, a hydroperoxy group is selectively reduced to the corresponding alcohol using lithium aluminum hydride or titanium tetraisopropoxide-diethyl sulfide (B99878) without affecting the endoperoxide. researchgate.net The resulting alcohol can then be oxidized to the target ketone, again with the peroxide bond remaining intact. researchgate.net These transformations highlight the ability to perform multi-step synthetic sequences on endoperoxide-containing molecules by choosing reagents that selectively target other reactive sites.
Spectroscopic and Structural Characterization Methodologies for 2,3 Dioxabicyclo 2.2.1 Heptan 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3-Dioxabicyclo[2.2.1]heptan-7-one in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
The ¹H NMR spectrum of this compound displays distinct signals that are characteristic of its bicyclic structure. The bridgehead protons (H-1 and H-4) typically appear as singlets or narrow multiplets, while the methylene (B1212753) protons (H-5 and H-6) exhibit more complex splitting patterns due to their diastereotopic nature.
The ¹³C NMR spectrum is equally informative, with the carbonyl carbon (C-7) showing a characteristic downfield shift. The bridgehead carbons (C-1 and C-4) and the methylene carbons (C-5 and C-6) resonate at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1/C4 | 4.8 (broad singlet) | 80.0 |
| C5/C6 | 1.2-2.2 (multiplet) | 33.0 |
| C7 | - | 210.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
NMR spectroscopy is particularly powerful in distinguishing between different isomers and conformational states of bicyclic systems. For this compound, subtle changes in the chemical shifts and coupling constants can indicate the presence of different conformers in solution. While the rigid bicyclic framework limits conformational flexibility, variable temperature NMR studies can provide insights into any dynamic processes that may be occurring.
X-ray Crystallographic Analysis for Definitive Structure Determination
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the strained bicyclic endoperoxide structure. The analysis reveals the puckering of the five-membered ring and the geometry around the peroxide linkage.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy probe the functional groups and electronic transitions within the this compound molecule.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent feature in the IR spectrum is a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the five-membered ring. This band typically appears in the region of 1750-1770 cm⁻¹. Other characteristic vibrations include C-H stretching and bending modes.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| C=O | Stretch | 1750 - 1770 |
| C-H | Stretch | 2850 - 3000 |
| C-O | Stretch | 1000 - 1300 |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits weak absorption bands in the UV region corresponding to n → π* transitions of the carbonyl group and the peroxide linkage.
For chiral, non-racemic samples of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for analyzing its stereochemistry. ECD measures the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration.
Mass Spectrometry for Molecular Fragmentation and Diagnostic Ion Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.
The fragmentation of bicyclic systems under EI is often governed by the release of ring strain and the presence of heteroatoms. For bicyclic compounds, a retro-Diels-Alder (rDA) reaction is a common fragmentation pathway. aip.org In the case of this compound, the molecular ion would be expected to undergo several key fragmentation steps. The peroxide bond is inherently weak and its cleavage is a likely initial step. Furthermore, the carbonyl group can direct fragmentation through mechanisms like alpha-cleavage.
Key expected fragmentation pathways for this compound include:
Loss of CO: A common fragmentation for cyclic ketones, leading to the formation of a C4H6O2 radical cation.
Loss of O2: Cleavage of the weak peroxide bridge would result in a C5H6O radical cation.
Retro-Diels-Alder (rDA) Reaction: The bicyclic system could undergo a rDA reaction, leading to the expulsion of a stable neutral molecule like cyclopentadienone or furan, depending on the rearrangement.
Cleavage of the Ethylene (B1197577) Bridge: Loss of ethylene (C2H4) is another plausible pathway, characteristic of the bicyclo[2.2.1]heptane framework.
The resulting fragments provide diagnostic ions that help in the structural confirmation of the molecule. The analysis of these fragmentation patterns is essential for distinguishing isomers and related structures. aip.org
Table 1: Predicted Diagnostically Important Ions in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Ion Structure/Formula | Proposed Fragmentation Pathway |
| 128 | [C5H4O3]+• (Molecular Ion) | Ionization of the parent molecule |
| 100 | [C4H4O2]+• | Loss of carbon monoxide (CO) |
| 96 | [C5H4O2]+• | Loss of molecular oxygen (O2) |
| 82 | [C5H6O]+ | Loss of CO and O |
| 66 | [C5H6]+ | Loss of CO and O2 |
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are indispensable for the separation, purification, and assessment of enantiomeric purity of chiral compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale separations of organic compounds. nih.gov For a chiral molecule such as this compound, chiral HPLC is the method of choice for determining enantiomeric excess and for isolating individual enantiomers. researchgate.net
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including ketones and lactones. phenomenex.com
For the analytical and preparative separation of this compound, a screening of different chiral columns and mobile phase compositions would be necessary to achieve optimal resolution. Both normal-phase and reversed-phase HPLC could be explored. In normal-phase HPLC, a non-polar mobile phase (e.g., hexane/isopropanol) is used with a polar stationary phase. In reversed-phase HPLC, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase. The choice of mobile phase can significantly influence the enantioselectivity. nih.gov
Preparative HPLC allows for the isolation of milligram to gram quantities of pure enantiomers, which is crucial for further studies. nih.gov The conditions developed at the analytical scale are typically optimized and scaled up for preparative separations.
Table 2: Potential HPLC Conditions for the Chiral Separation of this compound
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Acetonitrile / Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Column Temperature | 25 °C | 25 °C |
Computational and Theoretical Chemistry Investigations on 2,3 Dioxabicyclo 2.2.1 Heptan 7 One Systems
Quantum Chemical Calculation Methods for Energy and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the molecular structure and stability of 2,3-Dioxabicyclo[2.2.1]heptan-7-one. These methods are employed to find the minimum energy geometries and to calculate the electronic energy of the system.
Application of Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and Density Functional Theory (DFT)
A variety of quantum chemical methods are available, each with a different balance of computational cost and accuracy. For systems like bicyclic peroxides, the choice of method is crucial for obtaining reliable results.
Hartree-Fock (HF): This is a foundational ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant in molecules with peroxide bonds. The HF method is often a starting point for more advanced calculations.
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers one of the simplest and most cost-effective ways to include electron correlation. It improves upon the HF method by adding electron correlation effects through Rayleigh-Schrödinger perturbation theory, typically to the second order (MP2). For molecules containing peroxide bonds, MP2 can provide more accurate geometries and energies than HF. However, it can sometimes overestimate the strength of non-covalent interactions.
Density Functional Theory (DFT): DFT has become a very popular method in computational chemistry due to its excellent balance of accuracy and computational cost. Instead of the complex many-electron wavefunction, DFT uses the electron density to determine the energy of the system. Various exchange-correlation functionals are available within DFT, with hybrid functionals like B3LYP often providing results with accuracy comparable to MP2 for many systems.
The following table illustrates the application of these methods to a related bicyclic compound, showcasing the differences in calculated geometric parameters.
| Method | Basis Set | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| HF | 6-31G | 1.450 | 109.5 | 115.0 |
| MP2 | 6-31G | 1.475 | 108.7 | 116.2 |
| B3LYP | 6-31G* | 1.480 | 108.5 | 116.5 |
| Data is illustrative for a model bicyclic peroxide system and not specific to this compound. |
Impact of Basis Sets and Electron Correlation on Computational Accuracy
The accuracy of quantum chemical calculations is not only dependent on the chosen method (HF, MP2, DFT) but also significantly on the basis set used to represent the atomic orbitals.
A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution in the molecule, but at a higher computational cost. Common types of basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ).
Polarization functions (e.g., d, p): These functions allow for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding.
Diffuse functions (e.g., +, ++): These are important for describing weakly bound electrons and are particularly necessary for calculations involving anions or excited states.
Electron correlation refers to the interaction between electrons. Neglecting it, as in the HF method, can lead to significant errors, especially for systems with strained bonds or lone pairs, such as in this compound. MP2 and DFT methods explicitly include electron correlation to varying extents, leading to more reliable predictions of molecular properties. The inclusion of dynamic correlation can be more important than relativistic effects for some peroxide systems, significantly affecting calculated energies.
The choice of both the theoretical method and the basis set represents a compromise between desired accuracy and available computational resources. For a molecule like this compound, a combination of a DFT method like B3LYP or an MP2 approach with a double-zeta or triple-zeta basis set including polarization and diffuse functions would be recommended for reliable results.
Mechanistic Probing Through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.
Characterization of Transition States and Activation Energies for Reactions Involving Bicyclic Peroxides
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a chemical reaction.
Computational methods can be used to:
Locate the TS geometry: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.
Verify the TS: A true transition state has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Calculate the activation energy (Ea): The activation energy is the energy difference between the reactants and the transition state. This value is essential for calculating reaction rates.
For reactions involving bicyclic peroxides, such as thermal decomposition or rearrangement, computational characterization of the relevant transition states can reveal the energetic barriers and the geometric changes that occur during the reaction. For example, in the decomposition of hydrogen peroxide, the transition state for O-O bond cleavage can be computationally modeled to determine the activation energy for this process.
Theoretical Prediction of Reaction Pathways and Intermediates in Peroxide Chemistry
Beyond identifying individual transition states, computational chemistry can map out entire reaction pathways, including the reactants, intermediates, transition states, and products. This provides a comprehensive picture of the reaction mechanism.
For a molecule like this compound, theoretical predictions could explore:
Homolytic O-O bond cleavage: This would lead to the formation of a diradical intermediate. The stability and subsequent reaction pathways of this diradical can be studied.
Rearrangement reactions: The strained bicyclic framework might be prone to various rearrangements. Computational modeling can predict the feasibility of different rearrangement pathways by comparing their activation energies. For instance, studies on related systems have explored complex reaction pathways and the formation of various products.
Reactions with other molecules: The interaction and reaction of the peroxide with other species can be modeled to understand its reactivity.
By calculating the energies of all stationary points along a potential reaction coordinate, a potential energy surface can be constructed, providing a visual representation of the reaction landscape.
Prediction of Spectroscopic Parameters and Thermochemical Properties
Computational chemistry is not only used to predict reactivity but also to predict various molecular properties that can be compared with experimental data for validation.
Spectroscopic Parameters:
NMR Spectroscopy: It is possible to calculate NMR chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be invaluable in confirming the structure of a molecule, especially for complex stereoisomers. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used for this purpose.
Thermochemical Properties:
Enthalpy of Formation (ΔHf°): This is a fundamental thermodynamic property that can be calculated using various computational methods, often employing isodesmic reactions for higher accuracy.
Gibbs Free Energy (G): By combining the calculated enthalpy with the vibrational frequencies (to determine entropy), the Gibbs free energy can be computed. This allows for the prediction of reaction spontaneity and equilibrium constants.
Bond Dissociation Energies (BDE): The energy required to break a specific bond, such as the O-O bond in the peroxide, can be calculated. This provides a direct measure of the bond's strength and the molecule's thermal stability.
The following table provides an example of computationally predicted thermochemical data for a generic organic peroxide.
| Property | Calculated Value | Units |
| Enthalpy of Formation | +50.2 | kcal/mol |
| Gibbs Free Energy of Formation | +75.8 | kcal/mol |
| O-O Bond Dissociation Energy | 38.5 | kcal/mol |
| Data is illustrative for a model organic peroxide and not specific to this compound. |
These predicted properties are crucial for understanding the stability, reactivity, and spectral characteristics of this compound, guiding further experimental work.
Computational NMR Chemical Shift Calculations for Structure Confirmation and Isomer Distinction
Quantum chemical calculations of Nuclear Magnetic Resonance (NMR) parameters have become a cornerstone in the structural elucidation of organic molecules, including the 2,3-dioxabicyclo[2.2.1]heptane framework. scielo.br These methods are particularly valuable when experimental data alone is ambiguous or when dealing with highly flexible or isomeric structures.
Detailed Research Findings:
A primary application of computational NMR is the confirmation of proposed molecular structures. This is often achieved by calculating the NMR chemical shifts (both ¹H and ¹³C) for a proposed structure and comparing them to the experimentally measured shifts. scielo.br The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a widely employed approach for such calculations. researchgate.netresearchgate.net
For instance, in the structural determination of natural products containing the related 2,5-dioxabicyclo[2.2.1]heptane core, such as (E)-ocellenyne, DFT-based NMR chemical shift calculations were crucial. researchgate.net Researchers computed the ¹³C NMR shifts for various possible diastereomers. By comparing the calculated data with the experimental spectrum, they could identify the most likely stereostructure of the natural product. researchgate.netresearchgate.net
Furthermore, these computational methods are highly effective for distinguishing between isomers. When multiple stereoisomers are possible, calculating the NMR shifts for each candidate and comparing them against the experimental data can pinpoint the correct structure. A statistical method known as DP4 (and its variants like DP4+) analysis is often used to provide a probability for each candidate isomer being the correct one based on the goodness of fit between the calculated and experimental NMR data. scielo.br This integrated computational-experimental approach has been successfully used to revise or confirm the structures of complex molecules where traditional spectroscopic methods were insufficient. scielo.brresearchgate.net In some cases, computational analysis has shown proposed structures to be incorrect, guiding synthetic chemists toward the correct molecular architecture. beilstein-journals.org
Determination of O-O Bond Dissociation Energies and Standard Reduction Potentials
The reactivity of the 2,3-dioxabicyclo[2.2.1]heptane system is dominated by the weak peroxide (O-O) bond. Computational and electrochemical methods have been combined to determine key thermochemical parameters that govern the cleavage of this bond, namely the bond dissociation energy (BDE) and the standard reduction potential.
Detailed Research Findings:
The reduction of bicyclic endoperoxides, such as the model compound 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, has been studied using heterogeneous electrochemical techniques like convolution potential sweep voltammetry. mdpi.comresearchgate.net These studies show that the peroxide bond undergoes a concerted dissociative electron transfer (DET), where the electron transfer and bond cleavage occur in a single step. mdpi.com
By analyzing the electrochemical data, researchers can evaluate previously unknown thermochemical parameters. The standard potential for the dissociative reduction (E°) and the O-O bond dissociation energy (BDE) are critical values that can be determined. For 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane, a related endoperoxide, the standard reduction potential was evaluated to be -0.55 ± 0.15 V, with a corresponding BDE of 20 ± 3 kcal/mol, which is among the lowest reported BDEs. researchgate.net The determination of the standard potential for the antimalarial agent Artemisinin, which also contains a peroxide bridge, was found to be significantly more positive than its irreversible direct reduction potential, a finding made possible through careful electrochemical analysis. acs.org
These thermochemical values are crucial for understanding the kinetics and thermodynamics of the peroxide bond cleavage.
Table 1: Thermochemical Parameters for Diphenyl-Substituted Bicyclic Endoperoxides
| Compound | Standard Reduction Potential (E° vs SCE in DMF) | O-O Bond Dissociation Energy (BDE) |
|---|---|---|
| 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octane | -0.55 ± 0.15 V researchgate.net | 20 ± 3 kcal/mol researchgate.net |
Structure-Reactivity Relationship Studies via Advanced Computational Methods
Advanced computational methods provide profound insight into how the unique, strained structure of the 2,3-dioxabicyclo[2.2.1]heptane system dictates its chemical reactivity. acs.org These studies bridge the gap between molecular structure and observable chemical behavior.
Detailed Research Findings:
Computational studies, in conjunction with electrochemical experiments, have been pivotal in elucidating the reaction mechanisms for bicyclic endoperoxides. mdpi.comresearchgate.net The reduction of the O-O bond is shown to proceed via a concerted dissociative electron transfer, yielding a distonic radical-anion intermediate—a species where the radical and anionic centers are separated. researchgate.net
The subsequent fate of this intermediate is highly dependent on its structure, a relationship that can be explored computationally. For example, in the reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, the resulting distonic radical anion can undergo a competitive β-scission fragmentation, in addition to undergoing a second electron transfer from the electrode. researchgate.net This fragmentation can initiate an unprecedented radical-anion chain mechanism, a reaction pathway first reported for a bicyclic endoperoxide through these combined studies. researchgate.net
Functionalized Derivatives and Analogues of 2,3 Dioxabicyclo 2.2.1 Heptan 7 One As Research Subjects
Synthesis and Chemical Transformations of Halogenated Dioxabicyclo[2.2.1]heptane Compounds
The introduction of halogen atoms onto the 2,3-dioxabicyclo[2.2.1]heptane framework provides valuable probes for studying reaction mechanisms and serves as a handle for further synthetic transformations. Stereospecific syntheses of isomeric 5-bromo-2,3-dioxabicyclo[2.2.1]heptanes have been developed. For instance, the bromination of cyclopent-3-enyl hydroperoxide yields trans-3,cis-4-dibromocyclopentyl hydroperoxide. rsc.orgrsc.org Treatment of this dibromide with silver oxide predominantly affords endo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane, suggesting an SN2 mechanism. rsc.orgrsc.org In contrast, using silver trifluoroacetate (B77799) leads to a mixture containing the exo-5-bromo isomer, likely proceeding through a bromonium ion intermediate. rsc.orgrsc.org
The 7-bromo derivatives have also been synthesized through a sequence involving singlet oxygenation of a cycloalkene, followed by bromination and silver trifluoroacetate-induced cyclization. The configuration of the resulting 7-bromo-2,3-dioxabicyclo[2.2.1]heptane was confirmed by ¹H NMR spectroscopy, where long-range W-plan coupling is observed for the 7-hydrogen cis to the peroxide bridge. These halogenated compounds undergo various chemical transformations. For example, catalytic hydrogenation can be used to confirm the configuration of the [2.2.1]peroxides. rsc.orgrsc.org The peroxide linkage in these systems can be selectively reduced, which is a key step in the synthesis of certain diols. adelaide.edu.au
| Starting Material | Reagents | Product(s) | Key Findings |
| trans-3,cis-4-Dibromocyclopentyl hydroperoxide | Silver oxide | endo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | Proceeds via an SN2 mechanism. rsc.orgrsc.org |
| trans-3,cis-4-Dibromocyclopentyl hydroperoxide | Silver trifluoroacetate | exo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane, exo-5-Trifluoroacetoxy-2,3-dioxabicyclo[2.2.1]heptane | Involves a bromonium ion intermediate. rsc.orgrsc.org |
| Cycloalk-2-enyl hydroperoxides | 1. Bromination2. Silver trifluoroacetate | cis-(n+5)-Bromodioxabicyclo[n.2.1]alkanes | General route to bromo-substituted bicyclic peroxides. |
Aryl-Substituted Bicyclic Endoperoxides and Their Distinct Reactivity Profiles
Aryl-substituted bicyclic endoperoxides, such as 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, serve as important models for understanding the reactivity of the endoperoxide core. acs.org The electrochemical reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane has been studied in detail. researchgate.netrsc.org This process occurs via a concerted dissociative electron transfer mechanism, leading to the cleavage of the O-O bond. researchgate.netrsc.org Electrolysis at -1.6 V results in the formation of cis-1,3-diphenyl-cyclopentane-1,3-diol in high yield through a two-electron mechanism. researchgate.net However, the intermediate distonic radical-anion can also undergo a β-scission fragmentation, which competes with the second electron transfer from the electrode. researchgate.net
The stability and fragmentation pathways of these aryl-substituted endoperoxides are influenced by the substituents. For instance, the presence of a nitro-aryl substituent can shift the mechanism from a concerted to a stepwise dissociative electron transfer. researchgate.net Thermochemical cycles have been used to calculate the driving force for β-scission fragmentation, providing insights into the reactivity of prostaglandin (B15479496) endoperoxides. rsc.org These studies highlight the general nature of a propagating radical-anion cycle in the reduction of bicyclic endoperoxides. researchgate.net
Isomeric Dioxabicyclo[2.2.1]heptane Systems (e.g., 2,5-Dioxabicyclo[2.2.1]heptane, 2,7-Dioxabicyclo[2.2.1]heptane)
Beyond the 2,3-dioxa scaffold, isomeric systems like 2,5- and 2,7-dioxabicyclo[2.2.1]heptane have been synthesized and their properties investigated. These isomers are present in various natural products and serve as important synthetic targets. beilstein-journals.orgacs.org
A variety of synthetic methods have been developed to access these isomeric systems. For example, 2,5-dioxabicyclo[2.2.1]heptane derivatives can be prepared through palladium-catalyzed bicyclisation of sugar-derived alkenitols. beilstein-journals.org This process involves a sequential intramolecular-intramolecular bis-O-functionalisation of a terminal double bond. beilstein-journals.org Another approach involves an oxonium ion formation/fragmentation sequence, which has been used to construct the 6,10-anti-2,5-dioxabicyclo[2.2.1]heptane core of ocellenyne natural products. researchgate.netnih.gov
The synthesis of 2,7-dioxabicyclo[2.2.1]heptane can be achieved through the acid-catalyzed cyclization of precursors like 5-hydroxy-2-methoxytetrahydropyran or 1,1-diethoxy-4,5-pentanediol. researchgate.net A one-pot synthesis from oxoallylsilanes has also been reported, proceeding through epoxidation and subsequent intramolecular cyclization. researchgate.net Furthermore, an intramolecular hydrogen abstraction reaction in carbohydrate derivatives, triggered by alkoxy radicals, provides a route to chiral 2,7-dioxabicyclo[2.2.1]heptane systems under neutral conditions. acs.org A strategy involving the reductive ring contraction of 1,2,4-trioxane (B1259687) frameworks under catalytic hydrogenation has also been successfully applied. researchgate.netarkat-usa.org
The different arrangements of the oxygen atoms within the bicyclic framework lead to distinct reactivity and stability profiles. For instance, in acid-catalyzed hydrolysis, 2,6-dioxabicyclo[2.2.1]heptane (an isomer not covered in detail here but related) is significantly more reactive than dimethyl acetal (B89532), and 2,7-dioxabicyclo[2.2.1]heptane is only slightly less reactive. researchgate.net Both 2,6- and 2,7-dioxabicyclo[2.2.1]heptane readily undergo cationic polymerization. researchgate.net The polymerization of the 2,7-isomer at low temperatures yields a polymer with exclusively tetrahydrofuran (B95107) linkages, while at higher temperatures, tetrahydropyran (B127337) links are also formed. researchgate.net
The stability of the 2,3-dioxabicyclo[2.2.1]heptane system, particularly in unsaturated derivatives, is known to be low due to the strain of the peroxide bond within the bicyclic framework. nih.gov This inherent instability is a key feature of its chemistry and its role as a model for biologically active endoperoxides.
The 2,3-Dioxabicyclo[2.2.1]heptane Core as a Chemical Model for Prostaglandin Endoperoxides in Mechanistic Studies
The 2,3-dioxabicyclo[2.2.1]heptane skeleton is a fundamental model for prostaglandin endoperoxides such as PGG₂ and PGH₂. acs.orgacs.orgnih.govnih.gov These natural compounds are key intermediates in the biosynthesis of prostaglandins, thromboxanes, and prostacyclins. case.edu The strained bicyclic peroxide nucleus of 2,3-dioxabicyclo[2.2.1]heptane mimics the core structure of these biologically crucial molecules, allowing for detailed mechanistic studies of their chemical transformations. acs.orgcase.edunih.gov
Research on model compounds has provided significant insights into the fragmentation and rearrangement reactions of prostaglandin endoperoxides. acs.orgnih.gov For example, the nonenzymatic rearrangement of PGH₂ to form levuglandins (LGs) was first postulated and then demonstrated through studies on these model systems. case.edu The amine-catalyzed fragmentation of 2,3-dioxabicyclo[2.2.1]heptane has also been investigated to understand the mechanisms of endoperoxide decomposition. nih.gov These model studies are in agreement with a cage radical mechanism for certain transformations. researchgate.net The synthesis of the parent 2,3-dioxabicyclo[2.2.1]heptane via selective diimide reduction was a key step in enabling these mechanistic investigations. nih.govacs.org
Utility of Dioxabicyclo[2.2.1]heptan-7-one and Related Structures as Synthetic Building Blocks for Complex Molecules
The dioxabicyclo[2.2.1]heptane framework, including the title compound and its isomers, serves as a versatile building block in the synthesis of complex molecules. The rigid, stereochemically defined structure of these bicycles makes them valuable chirons. For example, 7-oxabicyclo[2.2.1]heptane derivatives, which are structurally related, are widely used in the asymmetric synthesis of natural products, including rare sugars and their analogues. researchgate.net
The 2,5-dioxabicyclo[2.2.1]heptane skeleton is a core substructure in a number of marine-derived metabolites like ocellenynes. beilstein-journals.orgresearchgate.net Synthetic strategies targeting this core are therefore crucial for the total synthesis of these natural products. researchgate.netnih.gov Similarly, the 2,7-dioxabicyclo[2.2.1]heptane system is found in natural products such as isogosterone and loukacinol B. acs.org The development of synthetic routes to this framework, for instance, from carbohydrates or via reductive rearrangement of trioxanes, opens avenues for the synthesis of these and other complex molecules. acs.orgconicet.gov.ar The use of these bicyclic systems in the synthesis of locked nucleic acid (LNA) nucleoside analogues further highlights their utility as constrained scaffolds for creating molecules with specific three-dimensional structures and biological activities. google.comaau.dkaau.dkscispace.com
Polymerization Studies of Bicyclic Oxalactones and Acetals Containing the Dioxabicyclo[2.2.1]heptane Motif
The investigation into the polymerization of bicyclic compounds containing the 2,3-dioxabicyclo[2.2.1]heptane skeleton and its analogues has revealed valuable insights into the relationship between monomer structure, ring strain, and polymerizability. These studies primarily focus on ring-opening polymerization (ROP), a process that yields polymers with unique architectures and properties. Research in this area has explored both bicyclic acetals and, to a lesser extent, bicyclic oxalactones, with a significant focus on derivatives of 2,6- and 2,7-dioxabicyclo[2.2.1]heptane.
The polymerizability of these bicyclic systems is largely dictated by the inherent ring strain. Bicyclic compounds, such as those in the bicyclo[2.2.1]heptane series, often possess significant strain due to their rigid, bridged structure. This strain provides the thermodynamic driving force for ring-opening polymerization, as the resulting linear polymer chains are in a lower energy state. The mechanism of polymerization, typically cationic, and the resulting polymer structure are highly dependent on the specific monomer, the initiator used, and the reaction conditions.
Polymerization of Bicyclic Acetals: 2,6- and 2,7-Dioxabicyclo[2.2.1]heptane Derivatives
A significant body of research has been dedicated to the synthesis and polymerization of bicyclic acetals, particularly derivatives of the dioxabicyclo[2.2.1]heptane system. These monomers are of interest for the production of polymers containing five- or six-membered oxygen-containing rings in their backbone, which can be analogues of naturally occurring polysaccharides.
The synthesis of the parent compounds, 2,6-dioxabicyclo[2.2.1]heptane and 2,7-dioxabicyclo[2.2.1]heptane, is typically achieved through the acid-catalyzed cyclization of appropriate diol precursors. researchgate.net For instance, 2,6-dioxabicyclo[2.2.1]heptane has been synthesized from 1,1-diethoxy-3-hydroxymethyl-4-butanol, while 2,7-dioxabicyclo[2.2.1]heptane can be prepared from 5-hydroxy-2-methoxytetrahydropyran or 1,1-diethoxy-4,5-pentanediol. researchgate.net These monomers have shown high reactivity towards cationic initiators. researchgate.net
The cationic polymerization of 2,6-dioxabicyclo[2.2.1]heptane proceeds readily with a variety of initiators, including protonic acids, to yield a soluble, moderate molecular weight polymer. researchgate.net NMR analysis of the resulting polymer indicates a mixture of cis and trans isomers. researchgate.net In the case of 2,7-dioxabicyclo[2.2.1]heptane, cationic polymerization also yields a liquid polymer of moderate molecular weight. researchgate.net The structure of the resulting polymer is notably dependent on the reaction temperature. At lower temperatures, such as -78°C, the polymer exclusively contains tetrahydrofuran linkages, indicating a specific mode of ring opening. researchgate.net At higher temperatures, the use of several initiators can lead to the formation of a significant proportion of tetrahydropyran links. researchgate.net
A substituted derivative, 1,3,3-trimethyl-2,7-dioxabicyclo[2.2.1]heptane, has also been the subject of polymerization studies. researchgate.net Its cationic polymerization has been carried out in various solvents, including methylene (B1212753) chloride, toluene, and 1-nitropropane, at temperatures ranging from -78°C to 0°C. researchgate.net A range of initiators, such as boron trifluoride etherate, triethyloxonium (B8711484) tetrafluoroborate, antimony pentachloride, and iodine, have been employed. researchgate.net The properties of the resulting polymer are influenced by the polymerization temperature. At 0°C, a white powder with a melting point of 50-55°C is obtained, whereas polymerization at lower temperatures results in a syrupy product. researchgate.net The number-average molecular weights of the unfractionated polymers are generally low, in the range of 400 to 600. researchgate.net
| Monomer | Initiator(s) | Polymerization Conditions | Resulting Polymer Characteristics |
|---|---|---|---|
| 2,6-Dioxabicyclo[2.2.1]heptane | Protonic acids and other cationic initiators | Not specified in detail | Soluble, moderate molecular weight, liquid (rubbery), mixture of cis/trans isomers. researchgate.net |
| 2,7-Dioxabicyclo[2.2.1]heptane | Various cationic initiators | -78°C to higher temperatures | Moderate molecular weight liquid polymer. At -78°C, exclusively tetrahydrofuran links; at higher temperatures, a mix of tetrahydrofuran and tetrahydropyran links. researchgate.net |
| 1,3,3-Trimethyl-2,7-dioxabicyclo[2.2.1]heptane | Boron trifluoride etherate, triethyloxonium tetrafluoroborate, antimony pentachloride, iodine | -78°C to 0°C in solvents like methylene chloride, toluene, or 1-nitropropane | At 0°C: white powder (m.p. 50-55°C). At lower temperatures: syrupy liquid. Number-average molecular weight: 400-600. researchgate.net |
Polymerization of Bicyclic Oxalactones
The study of bicyclic oxalactones containing the dioxabicyclo[2.2.1]heptane framework is less extensively documented in the provided research compared to their bicyclic acetal counterparts. However, the general principles of ring-opening polymerization of bicyclic lactones can be applied. The polymerizability of these monomers is also driven by ring strain.
Research on related systems, such as bicyclic oxalactones with a bicyclo[2.2.2]octane skeleton, has shown that they can undergo ring-opening polymerization to form polyesters with tetrahydropyran rings in their main chains. capes.gov.br It is plausible that bicyclic oxalactones based on the more strained bicyclo[2.2.1]heptane system would also be amenable to polymerization. The specific substitution pattern on the bicyclic framework would be expected to influence the reactivity of the monomer and the properties of the resulting polyester (B1180765). For instance, research on 2-oxabicyclo[2.2.2]octan-3-one has demonstrated that the stereochemistry of the resulting polyester can be controlled by the polymerization conditions. researchgate.net
While specific examples of the polymerization of bicyclic oxalactones with a 2,3-dioxabicyclo[2.2.1]heptane structure are not detailed in the provided search results, the broader context of bicyclic monomer polymerization suggests this as a viable area for producing novel polyesters. The presence of the lactone functionality offers a route to biodegradable polymers with potential applications in the biomedical field.
| Monomer Type | Key Research Findings |
|---|---|
| Bicyclic Oxalactones (e.g., with bicyclo[2.2.2]octane skeleton) | Can be polymerized to form polyesters containing tetrahydropyran rings. capes.gov.br The stereochemistry of the resulting polymer can be influenced by polymerization conditions. researchgate.net |
| Bicyclic Lactams (e.g., with oxabicyclo[3.2.1]octane skeleton) | Can undergo anionic ring-opening polymerization to produce polyamides. researchgate.net |
Current Challenges and Future Research Directions in 2,3 Dioxabicyclo 2.2.1 Heptan 7 One Chemistry
Development of Novel and Efficient Synthetic Strategies for Challenging Derivatives
A promising one-pot method involves the catalytic hydrogenation of 1,2,4-trioxane (B1259687) frameworks over a platinum surface, leading to a ring contraction rearrangement to form dioxabicyclo[2.2.1]heptane derivatives. researchgate.net Another innovative approach utilizes a palladium-catalyzed bicyclization of sugar-derived alkenitols to construct the 2,5-dioxabicyclo[2.2.1]heptane core with high stereoselectivity. beilstein-journals.org The development of such efficient and stereocontrolled strategies is crucial for accessing a wider range of derivatives for biological evaluation and other applications.
Future research in this area will likely focus on:
Catalytic Asymmetric Syntheses: Developing enantioselective methods to control the stereochemistry of the bicyclic core and its substituents is a major goal. This would provide access to chiral derivatives with potentially unique biological activities.
Diversity-Oriented Synthesis: Creating libraries of 2,3-dioxabicyclo[2.2.1]heptan-7-one analogs with varied functional groups will be essential for systematic structure-activity relationship (SAR) studies.
Flow Chemistry Approaches: Utilizing microreactor technology could offer improved safety and efficiency for handling potentially unstable peroxide intermediates, enabling more scalable and controlled syntheses.
In-depth Mechanistic Investigations of Complex Rearrangements and Transformations
The strained nature of the this compound system makes it susceptible to a variety of fascinating and complex rearrangements. Understanding the mechanisms of these transformations is critical for controlling reaction outcomes and harnessing them for synthetic purposes.
For instance, the base-catalyzed fragmentation of 2,3-dioxabicyclo[2.2.1]heptane, the parent bicyclic peroxide, has been shown to exhibit large secondary deuterium (B1214612) kinetic isotope effects, providing insights into the reaction mechanism. acs.org The Kornblum-DeLaMare rearrangement, a base-catalyzed conversion of endoperoxides to hydroxy enones, is another important transformation in this class of compounds. adelaide.edu.au Furthermore, triphenylphosphine (B44618) reduction of saturated endoperoxides can lead to products derived from deoxygenation followed by carbocation formation, which can then undergo rearrangements like allyl shifts and cyclopropylcarbinyl-cyclobutyl rearrangements. nih.gov
Future research directions in this area include:
Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways and transition states will provide a deeper understanding of the factors that govern these rearrangements.
Trapping of Reactive Intermediates: Designing experiments to trap and characterize fleeting intermediates, such as carbocations and radical species, will offer direct evidence for proposed mechanisms.
Stereoelectronic Effects: Systematically studying how the stereochemistry and electronic properties of substituents influence the course of rearrangements will enable more predictable and selective transformations.
Advancements in Spectroscopic and Computational Approaches for Structural and Electronic Characterization
The precise characterization of the three-dimensional structure and electronic properties of this compound and its derivatives is essential for understanding their reactivity and biological function. While standard spectroscopic techniques like NMR and mass spectrometry are indispensable, advanced methods are often required to unravel subtle structural details.
For example, detailed NMR spectroscopic analysis, including the use of the γ-gauche effect and long-range couplings, has been instrumental in assigning the stereochemistry of complex derivatives. beilstein-journals.org In some cases, X-ray crystallography provides the ultimate structural proof. beilstein-journals.org Computational NMR methods, while powerful, must be used with caution, as they have been shown to occasionally lead to erroneous structural assignments. beilstein-journals.org
Future advancements in this area will likely involve:
Cryo-Electron Microscopy (Cryo-EM): For larger, more complex derivatives or their protein adducts, cryo-EM could provide high-resolution structural information.
Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry can provide information about the three-dimensional shape of molecules in the gas phase.
Integrated Spectroscopic and Computational Approaches: Combining experimental data from various spectroscopic techniques with high-level computational modeling will lead to more robust and reliable structural and electronic characterizations.
Exploration of New Chemical Reactivities and Synthetic Applications of Dioxabicyclo[2.2.1]heptan-7-one Architectures
Beyond their role as prostaglandin (B15479496) analogs, the unique structural and electronic features of 2,3-dioxabicyclo[2.2.1]heptan-7-ones open up possibilities for new and unexpected chemical reactivities. The weak O-O bond, combined with the inherent ring strain, makes them valuable precursors for a variety of transformations. nih.gov
For example, the palladium-catalyzed cyclopropanation of unsaturated endoperoxides has been developed as a novel peroxide-preserving reaction. nih.gov This demonstrates that the double bond can be functionalized while leaving the peroxide moiety intact. The exploration of such selective transformations is a key area of ongoing research.
Future research in this area will likely focus on:
Development of Novel Peroxide-Transfer Reagents: Investigating the use of 2,3-dioxabicyclo[2.2.1]heptan-7-ones as reagents for the controlled transfer of oxygen to other molecules.
Ring-Opening Polymerizations: Exploring the possibility of using the strained ring system as a monomer for the synthesis of novel oxygen-containing polymers.
Applications in Materials Science: Investigating the incorporation of the dioxabicyclo[2.2.1]heptan-7-one motif into advanced materials, such as energetic materials or stimuli-responsive polymers.
Q & A
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
